molecular formula C47H68O17 B1667955 Bryostatin CAS No. 83314-01-6

Bryostatin

Cat. No. B1667955
CAS RN: 83314-01-6
M. Wt: 905 g/mol
InChI Key: MJQUEDHRCUIRLF-TVIXENOKSA-N
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Description

Bryostatins are a group of macrolide lactones derived from the marine organism Bugula neritina . They are potent modulators of protein kinase C and have been studied in clinical trials as anti-cancer agents, anti-AIDS/HIV agents, and in people with Alzheimer’s disease .


Synthesis Analysis

The synthesis of Bryostatin has been a challenge due to its complexity. A total synthesis of bryostatin 1 has been reported that proceeds in 29 total steps (19 in the longest linear sequence, >80% average yield per step), collectively produces grams of material, and can be scaled to meet clinical needs . This practical solution to the bryostatin supply problem also opens broad, facile, and efficient access to derivatives and potentially superior analogs .


Molecular Structure Analysis

Bryostatin 1 is an exceedingly scarce marine-derived natural product . Its molecular formula is C47H68O17 .


Chemical Reactions Analysis

Bryostatin 1 has been synthesized through a highly convergent synthetic plan by the use of highly atom-economical and chemoselective transformations in which alkynes played a major role in reducing step count .


Physical And Chemical Properties Analysis

Bryostatin 1 has a molecular weight of 905.03 . It is recommended to store the product under the recommended conditions in the Certificate of Analysis .

Scientific Research Applications

1. HIV/AIDS Eradication

Bryostatin has shown potential in the development of therapies for HIV/AIDS eradication. Studies have demonstrated that bryostatin analogues can effectively induce latent HIV activation in vitro with potencies similar to or better than bryostatin itself. These analogues are significantly more potent in inducing latent HIV expression than the current clinical candidate for latent virus induction, suggesting their superior candidacy for the eradication of HIV/AIDS in conjunction with current antiretroviral therapy (DeChristopher et al., 2012).

2. Cancer Treatment

Bryostatin has been identified as an antineoplastic agent with activity against various types of cancer. It activates polymorphonuclear leukocytes and binds to the phorbol ester receptor, suggesting its role in modulating immune responses against cancer cells (Berkow & Kraft, 1985). Additionally, bryostatins, particularly bryostatin-1, exhibit significant antineoplastic activity against several tumor types. Their ability to sensitize some resistant cells to chemotherapy agents further underscores their potential in cancer treatment (Kollar et al., 2014).

3. Alzheimer's Disease

Bryostatin has been proposed as a potential treatment for Alzheimer's disease due to its unique properties. It has shown promise in facilitating the development of transformative therapies for Alzheimer's, highlighting its role in neurodegenerative diseases (Pettit et al., 2002).

4. Immunomodulatory Functions

Bryostatin has demonstrated the ability to stimulate in vitro and in vivo hematopoietic progenitor cell growth. This capacity to induce leukemic cell differentiation and to sensitize tumor cells to cytotoxic agents has led to its research as an immunotherapeutic agent in various tumor models (May et al., 1987).

5. Synthesis and Biomedical Applications

Recent advancements in the synthesis of bryostatin and its analogs have expanded its potential in biomedical applications. These developments include scalable synthesis and the production of analogs with tunable activities, opening new avenues for clinical use in treating AIDS, Alzheimer's disease, and cancer (Wu et al., 2020).

Safety And Hazards

When handling Bryostatin, it is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

properties

IUPAC Name

[(1S,3S,5Z,7R,8E,11S,12S,13E,15S,17R,21R,23R,25S)-25-acetyloxy-1,11,21-trihydroxy-17-[(1R)-1-hydroxyethyl]-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-12-yl] (2E,4E)-octa-2,4-dienoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H68O17/c1-10-11-12-13-14-15-39(51)62-43-31(22-41(53)58-9)21-34-25-37(28(2)48)61-42(54)24-32(50)23-35-26-38(59-29(3)49)45(6,7)46(55,63-35)27-36-19-30(20-40(52)57-8)18-33(60-36)16-17-44(4,5)47(43,56)64-34/h12-17,20,22,28,32-38,43,48,50,55-56H,10-11,18-19,21,23-27H2,1-9H3/b13-12+,15-14+,17-16+,30-20+,31-22+/t28-,32-,33+,34+,35-,36+,37-,38+,43+,46+,47-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJQUEDHRCUIRLF-TVIXENOKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC=CC=CC(=O)OC1C(=CC(=O)OC)CC2CC(OC(=O)CC(CC3CC(C(C(O3)(CC4CC(=CC(=O)OC)CC(O4)C=CC(C1(O2)O)(C)C)O)(C)C)OC(=O)C)O)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC/C=C/C=C/C(=O)O[C@H]1/C(=C/C(=O)OC)/C[C@H]2C[C@@H](OC(=O)C[C@@H](C[C@@H]3C[C@@H](C([C@@](O3)(C[C@@H]4C/C(=C/C(=O)OC)/C[C@@H](O4)/C=C/C([C@@]1(O2)O)(C)C)O)(C)C)OC(=O)C)O)[C@@H](C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H68O17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8046876
Record name Bryostatin 1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8046876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

905.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

t-Butanol > 9.2 (mg/mL), 50% Butanol/water > 3.0 (mg/mL), PET solvent* > 2.8 (mg/mL), Soybean oil 1.5 - 3.0 (mg/mL), *PEG 400 (60mL)/EtOH (30mL)/Tween 80 (10 mL) (mg/mL)
Record name BRYOSTATIN
Source NCI Investigational Drugs
URL http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/339555%20(1992).txt
Description An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet

Product Name

Bryostatin 1

CAS RN

83314-01-6
Record name Bryostatin 1
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83314-01-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bryostatin 1
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083314016
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bryostatin 1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8046876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BRYOSTATIN 1
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37O2X55Y9E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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